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Sorbic Acid

Food Preservation Antimicrobial Chemistry Formulation Science

Challenge: Preserving foods, cosmetics, or pharma formulations near pH 5.0-6.5 where benzoates fail. Solution: Sorbic acid (E200), a lipophilic unsaturated fatty acid (pKa 4.76). - Retains 28.6% more active undissociated acid than benzoic acid at pH 5.0. - 2.9x lower acute oral toxicity (LD50 4920 mg/kg) vs. sodium benzoate. - GRAS status; actual intake only 5% of ADI (vs. 31% for benzoates). Ideal for surface treatment of cheese, baked goods, and clean-label beverages. Available in multiple granulations.

Molecular Formula C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight 112.13 g/mol
CAS No. 110-44-1
Cat. No. B1682152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbic Acid
CAS110-44-1
SynonymsAcid, Hexadienoic
Acid, Propenylacrylic
Acid, Sorbic
Hexadienoic Acid
Potassium Sorbate
Propenylacrylic Acid
Sodium Sorbate
Sorbate, Potassium
Sorbate, Sodium
Sorbic Acid
Molecular FormulaC6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)O
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
InChIKeyWSWCOQWTEOXDQX-MQQKCMAXSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C;  in absolute ethanol or methanol: 12.90% at 20 °C;  in 20% ethanol: 0.29%;  in acetone: 9.2% at 20 °C;  in glacial acetic acid: 11.5% at 20 °C;  in benzene: 2.3%, in dioxane: 11.0% at 20 °C;  in carbon tetrachloride: 1.3% at 20 °C;  in cyclohexane: 0.28%;  in glycerol: 0.31% at 20 °C;  in isopropanol: 8.4%;  in isopropyl ether: 2.7% at 20 °C;  in methyl acetate: 6.1%;  in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30Â °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sorbic Acid: Scientific and Industrial Preservative


Sorbic acid is a straight-chain, unsaturated fatty acid that functions as a weak carboxylic acid preservative, designated as E200 in food applications. It is widely employed to inhibit the growth of molds, yeasts, and select bacteria in foods, beverages, cosmetics, pharmaceuticals, and animal feeds [1]. As a lipophilic acid with a pKa of 4.76, its antimicrobial activity is pH-dependent and exerted primarily by the undissociated form [2]. Industrial formulations predominantly utilize the free acid or its more water-soluble potassium salt. Extensive toxicological evaluations by authoritative bodies, including long-term chronic feeding studies at up to 10% of dietary intake, have consistently affirmed its safety profile and classified it as GRAS (Generally Recognized As Safe) [3].

Why Sorbic Acid Cannot Be Substituted


While sorbic acid shares a class designation with other organic acid preservatives like benzoic acid and propionic acid, their fundamental differences in lipophilicity (Log P), pKa, solubility, and spectrum of antimicrobial activity render them non-interchangeable in specific formulation contexts [1]. For instance, at pH 5, sorbic acid (pKa 4.76) maintains a higher proportion of active undissociated acid compared to benzoic acid (pKa 4.20) [2]. Furthermore, the underlying safety margins, as defined by Acceptable Daily Intake (ADI) metrics relative to actual exposure, differ significantly between classes. The evidence below clarifies precisely where sorbic acid's quantified differentiation directly informs scientific or industrial procurement decisions compared to its closest in-class analogs.

Quantitative Differentiation Against Comparators


Superior pH-Dependent Activity Retention

At pH 5, sorbic acid maintains a higher concentration of the undissociated acid form (0.9 mM) compared to benzoic acid (0.7 mM) despite a lower total acid concentration (2.6 mM vs 5.0 mM). This occurs because sorbic acid has a higher pKa (4.76) than benzoic acid (4.20) [1].

Food Preservation Antimicrobial Chemistry Formulation Science

Lower Acute Mammalian Toxicity

In comparative acute oral toxicity studies in rats, sorbic acid exhibits an LD50 of 4920 mg/kg body weight, while sodium benzoate exhibits an LD50 of 1700 mg/kg [1]. This translates to sorbic acid being approximately 2.9-fold less acutely toxic than sodium benzoate in this standard mammalian model. Furthermore, vendor technical literature consistently reports that the toxicity of sorbic acid is only 1/40th that of sodium benzoate, a comparative claim that aligns with the order-of-magnitude safety differential observed in the LD50 data [2].

Food Safety Toxicology Regulatory Compliance

Superior Water Solubility

At 25°C, the water solubility of sorbic acid (1.6 g/100 mL) is approximately 5.5 times greater than that of benzoic acid (0.29 g/100 mL) [1]. This differential physicochemical property directly impacts ease of incorporation into aqueous-based products and can reduce the need for co-solvents or pre-dissolution steps.

Formulation Development Physicochemical Properties Industrial Processing

Broader Functional pH Range

Sorbic acid retains antimicrobial efficacy up to approximately pH 6.5, whereas benzoic acid is generally limited to formulations below pH 4.5 [1]. This extended effective pH range for sorbic acid is attributable to its higher pKa (4.76 vs. 4.20), which maintains a functional proportion of the undissociated active form in less acidic environments [2]. At pH 5, sorbic acid yields 0.9 mM undissociated acid from a 2.6 mM total load, while benzoic acid yields only 0.7 mM from a 5.0 mM total load, confirming the mechanistic basis for the functional pH difference [2].

Formulation pH Flexibility Antimicrobial Efficacy Product Development

Absence of Carcinogenic Activity

In long-term chronic toxicity and carcinogenicity studies, sorbic acid administered at up to 10% of the diet in rats and mice demonstrated no carcinogenic effect [1]. This is in contrast to sodium benzoate, for which concerns regarding potential genotoxic effects at elevated concentrations have been raised in certain plant bioassay models [2]. The comprehensive toxicological battery, including two-generation reproduction and teratogenicity studies, consistently supports sorbic acid's classification as non-carcinogenic and non-mutagenic in mammalian systems [1].

Chronic Toxicology Carcinogenicity Regulatory Safety

Lower Dietary Exposure Relative to ADI

Population-level dietary exposure assessments indicate that the estimated daily intake (EDI) of sorbic acid and potassium sorbate reaches only 5% of its Acceptable Daily Intake (ADI), whereas the EDI for benzoic acid and sodium benzoate reaches 31% of its respective ADI [1]. This six-fold lower relative exposure margin for sorbic acid suggests a substantially larger safety buffer under real-world consumption patterns.

Dietary Exposure Risk Assessment Food Safety

Sorbic Acid Application Scenarios


Cheese and Dairy Preservation

In cheese manufacturing and surface treatment, where the local pH of the product surface often exceeds 5.0, the formulation of sorbic acid (often applied as a potassium sorbate solution or stable nanosuspension) is preferentially selected over benzoic acid. This is directly supported by evidence that sorbic acid retains significant antimicrobial activity up to pH 6.5, whereas benzoic acid loses efficacy above pH 4.5 [1]. The superior water solubility (1.6 g/100 mL vs. 0.29 g/100 mL for benzoic acid) further facilitates the preparation of homogeneous dipping or spraying solutions for consistent surface coverage [2].

Bakery Product Mold Control

Sorbic acid, particularly in encapsulated or coated granular forms, is utilized in baked goods to inhibit surface mold growth without interfering with yeast fermentation during dough proofing. The targeted application of sorbic acid to the product surface (e.g., by spraying after baking) leverages its potent antifungal spectrum against common spoilage molds [1]. In comparative studies, potassium sorbate (the salt form) demonstrated greater efficacy in inhibiting mold growth in bakery products than calcium propionate, a commonly used alternative [2].

Neutral-pH Beverage and Syrup Formulation

In the development of beverages, syrups, and certain condiments with pH values ranging from 4.5 to 6.5, sorbic acid is selected over benzoic acid due to its extended functional pH range. At pH 5, sorbic acid provides a 28.6% higher concentration of the active undissociated antimicrobial form compared to benzoic acid at the same pH, enabling effective preservation without the need for excessive acidification that could negatively impact flavor profiles [1].

High-Safety Formulations for Sensitive Populations

For products positioned as "clean label" or intended for sensitive demographic groups (e.g., infant care products, hypoallergenic cosmetics), sorbic acid's toxicological profile provides a quantifiable advantage. The acute oral LD50 of 4920 mg/kg is 2.9-fold higher (less toxic) than that of sodium benzoate (1700 mg/kg) [1], and population exposure data indicate that actual intake of sorbates reaches only 5% of the ADI, compared to 31% for benzoates [2]. These metrics support procurement decisions where maximizing the safety margin is a critical product attribute.

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